1,3-Benzenedimethanol, 4-nitro-

描述

Positional Isomerism and Structural Context within Nitro-Substituted Benzenedimethanols

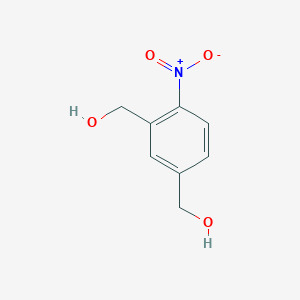

The identity and reactivity of 1,3-Benzenedimethanol (B147609), 4-nitro- are fundamentally defined by the specific arrangement of its functional groups on the benzene (B151609) ring. This compound is a positional isomer within the family of nitro-substituted benzenedimethanols, meaning it shares the same molecular formula but differs in the placement of its substituents. The structure features two hydroxymethyl (-CH₂OH) groups at the meta positions (1 and 3) and a nitro (-NO₂) group at the 4-position.

This unique substitution pattern distinguishes it from other isomers, such as those with the nitro group at the 2, 5, or 6 positions. The placement of the electron-withdrawing nitro group has a profound influence on the electronic properties of the benzene ring and the reactivity of the benzylic alcohol moieties. The nitro group's presence at the 4-position, para to one hydroxymethyl group and meta to the other, creates a distinct electronic environment that affects its interactions and potential chemical transformations. quora.comdoubtnut.comdoubtnut.com This specific arrangement is crucial in determining the molecule's potential applications and research utility.

Table 1: Physicochemical Properties of 1,3-Benzenedimethanol, 4-nitro-

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| CAS Number | 36336-73-1 |

| Appearance | Solid |

| Melting Point | 85-87 °C |

Potential Research Trajectories and Interdisciplinary Significance

The bifunctional nature of 1,3-Benzenedimethanol, 4-nitro-, possessing both hydroxyl and nitro groups, opens up a variety of promising research avenues with interdisciplinary importance. researchgate.netijrar.org

In materials science , this compound serves as a valuable building block for the synthesis of novel polymers and functional materials. ijrar.org The hydroxyl groups can undergo polymerization reactions to form polyesters or polyethers, while the nitro group can be chemically modified to introduce other functionalities. For instance, the reduction of the nitro group to an amine would yield a versatile precursor for creating dyes, cross-linking agents, or components of coordination polymers. researchgate.net The specific arrangement of the functional groups can influence the resulting material's thermal stability, solubility, and optical properties.

In synthetic organic chemistry , 1,3-Benzenedimethanol, 4-nitro- is a useful intermediate. The nitro group is a versatile functional group that can be transformed into a wide range of other substituents, making it a key starting material for the synthesis of more complex molecules. rsc.org For example, its conversion to an amino group allows for the construction of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmacologically active molecules. researchgate.netfrontiersin.org

The field of medicinal chemistry also presents potential applications for derivatives of this compound. Nitroaromatic compounds are known to exhibit a wide range of biological activities, and the scaffold of 1,3-Benzenedimethanol, 4-nitro- could be a starting point for the design of new therapeutic agents. mdpi.comnih.gov The ability to modify both the hydroxyl and nitro groups allows for the creation of a library of related compounds for screening against various biological targets. The specific positional isomerism is key, as different isomers can exhibit vastly different biological effects. nih.gov

Furthermore, the study of such bifunctional molecules contributes to a fundamental understanding of intramolecular interactions and their influence on chemical reactivity. The interplay between the electron-withdrawing nitro group and the hydroxyl groups can be investigated through spectroscopic and computational methods, providing insights that are valuable across the chemical sciences.

Structure

3D Structure

属性

IUPAC Name |

[3-(hydroxymethyl)-4-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYRORMWQCTGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and the chemical environment of each atom.

The ¹H and ¹³C NMR spectra of 1,3-Benzenedimethanol (B147609), 4-nitro- are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The electron-withdrawing nature of the nitro group and the influence of the two hydroxymethyl substituents create a unique electronic environment that is reflected in the chemical shifts (δ).

Proton (¹H) NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to be the most complex, featuring signals for the three non-equivalent aromatic protons. The proton at the C2 position, situated between the two hydroxymethyl groups, is expected to appear at a distinct chemical shift. The proton at C5, adjacent to the electron-withdrawing nitro group, would be significantly deshielded and shifted downfield. The proton at C6, ortho to a hydroxymethyl group, will also have a characteristic shift. The two benzylic methylene (B1212753) (-CH₂) groups are diastereotopic and may appear as distinct signals, likely singlets or complex multiplets depending on the solvent and temperature. The hydroxyl (-OH) protons will typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals: six for the aromatic carbons and two for the benzylic carbons. The carbon atom attached to the nitro group (C4) is expected to be the most downfield of the aromatic signals due to the strong deshielding effect of the nitro group. stackexchange.com The carbons bearing the hydroxymethyl groups (C1 and C3) will also be shifted downfield relative to unsubstituted benzene (B151609). The remaining aromatic carbons (C2, C5, C6) will have shifts determined by the combined electronic effects of the substituents. The two methylene carbons (-CH₂OH) are expected to appear in the aliphatic region, typically around 60-65 ppm.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Benzenedimethanol, 4-nitro-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH (C2-H) | 7.50 - 7.70 | 124.0 - 126.0 | Proton is situated between two -CH₂OH groups. |

| Aromatic CH (C5-H) | 8.10 - 8.30 | 129.0 - 132.0 | Proton is adjacent to the -NO₂ group, causing significant deshielding. |

| Aromatic CH (C6-H) | 7.80 - 8.00 | 134.0 - 136.0 | Proton is ortho to one -CH₂OH group and meta to the -NO₂ group. |

| Methylene (-CH₂OH) | 4.60 - 4.80 | 60.0 - 64.0 | Two potentially distinct signals for the diastereotopic methylene groups. |

| Hydroxyl (-OH) | Variable (e.g., 2.0-5.0) | N/A | Shift and appearance are dependent on solvent and concentration. |

| Aromatic C-NO₂ (C4) | N/A | 147.0 - 150.0 | Quaternary carbon, significantly deshielded by the nitro group. |

| Aromatic C-CH₂OH (C1, C3) | N/A | 140.0 - 144.0 | Quaternary carbons, deshielded by the attached hydroxymethyl groups. |

Note: These are estimated values based on substituent effects and data from analogous compounds like nitrobenzene (B124822) and 1,3-benzenedimethanol. Actual experimental values may vary.

While 1D NMR provides essential information, complex structures often require 2D NMR for unambiguous signal assignment. nist.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. For instance, COSY would confirm the coupling between adjacent aromatic protons, while HSQC would correlate each proton signal directly to its attached carbon signal. nih.gov

For definitive confirmation of the carbon framework, especially the connectivity of the quaternary carbons, the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) could be employed. This powerful technique directly observes ¹³C-¹³C correlations, providing an unambiguous map of the carbon skeleton. chemicalbook.comchemicalbook.com However, due to its extremely low sensitivity (requiring two ¹³C nuclei to be adjacent, a 0.01% probability at natural abundance), it is often reserved for challenging structural problems where other methods are insufficient. chemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the energy of bond stretching, bending, and other molecular vibrations, providing a characteristic fingerprint of the functional groups present.

The FT-IR spectrum of 1,3-Benzenedimethanol, 4-nitro- is expected to be dominated by strong absorptions from the nitro and hydroxyl groups. The key characteristic bands are:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

N-O Stretches: Two very strong and distinct bands are the hallmark of the nitro group. The asymmetric stretch typically appears between 1500-1560 cm⁻¹, and the symmetric stretch appears between 1335-1390 cm⁻¹. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretch: A strong band corresponding to the primary alcohol C-O stretching vibration is expected in the 1000-1080 cm⁻¹ range.

Interactive Table 2: Predicted FT-IR Vibrational Frequencies for 1,3-Benzenedimethanol, 4-nitro-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Functional Group |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Alcohol (-OH) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Ar-H |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | -CH₂- |

| Asymmetric N-O Stretch | 1500 - 1560 | Very Strong | Nitro (-NO₂) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Benzene Ring |

| Symmetric N-O Stretch | 1335 - 1390 | Very Strong | Nitro (-NO₂) |

| C-O Stretch | 1000 - 1080 | Strong | Primary Alcohol |

Note: Predicted frequencies are based on characteristic group frequencies and data from similar molecules like 5-nitro-m-xylene-alpha,alpha'-diol. nih.gov

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and O-H give strong IR signals, non-polar or symmetric bonds often produce intense Raman bands. For 1,3-Benzenedimethanol, 4-nitro-, the FT-Raman spectrum would be particularly useful for observing:

Symmetric N-O Stretch: This vibration, often strong in the IR spectrum, is also typically very strong and sharp in the Raman spectrum, appearing around 1350 cm⁻¹.

Aromatic Ring Modes: The "ring breathing" vibration of the substituted benzene ring, often weak in the IR spectrum, usually gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹.

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations are readily observed.

The combination of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is characterized by the wavelengths of maximum absorbance (λ_max). For 1,3-Benzenedimethanol, 4-nitro-, the chromophore is the nitrobenzene moiety. The presence of the nitro group, a strong electron-withdrawing group, conjugated with the benzene ring, gives rise to characteristic absorptions.

The spectrum is expected to show:

A strong absorption band corresponding to a π → π transition* of the conjugated nitroaromatic system. For similar compounds like nitrobenzaldehydes, this intense band is typically observed around 250-270 nm. rsc.org

A weaker absorption band at a longer wavelength, often appearing as a shoulder, corresponding to an n → π transition*. This involves the non-bonding electrons on the oxygen atoms of the nitro group. This transition is typically observed in the 300-350 nm range for nitroaromatic compounds. rsc.orgnist.gov

The hydroxymethyl groups are auxochromes and are expected to cause minor shifts (auxochromic shifts) in the position and intensity of these absorption bands compared to nitrobenzene itself.

Interactive Table 3: Predicted UV-Vis Absorption Maxima for 1,3-Benzenedimethanol, 4-nitro-

| Electronic Transition | Predicted λ_max (nm) | Relative Intensity (Molar Absorptivity, ε) | Chromophore |

| π → π | 250 - 270 | High (ε ≈ 10,000 M⁻¹cm⁻¹) | Nitrobenzene System |

| n → π | 300 - 350 | Low (ε ≈ 100-1000 M⁻¹cm⁻¹) | Nitro Group (-NO₂) |

Note: Predicted values are based on data from related nitroaromatic compounds. rsc.orgnist.gov The exact λ_max and ε values are solvent-dependent.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and structure of chemical compounds.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for analyzing organic macromolecules and nitroaromatic compounds that might otherwise fragment or decompose using harsher ionization methods. youtube.com In this method, the analyte is co-crystallized with a matrix substance, such as 1,5-diaminonaphthalene, which strongly absorbs laser energy. youtube.comnih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules, which are then accelerated into a time-of-flight analyzer. youtube.com

This technique has been successfully established for the detection and quantification of various nitroaromatic compounds, including nitrotoluenes and nitrobenzenes. nih.gov Analysis of standard substances has shown that MALDI-TOF MS can produce specific signals corresponding to radical and fragment ions with high reproducibility. nih.gov For instance, a study on explosive-contaminated soil demonstrated that MALDI-TOF MS could clearly identify 2,4,6-trinitrotoluene (B92697) and its degradation products. nih.gov The method offers significant advantages in terms of speed, cost-effectiveness, and simple handling, making it a valuable screening tool for nitroaromatic compounds like "1,3-Benzenedimethanol, 4-nitro-". nih.gov It is particularly useful for rapid characterization and high-throughput analysis of complex samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including aromatic diols and nitroaromatic compounds (NACs). nih.govsemanticscholar.org For polar analytes like "1,3-Benzenedimethanol, 4-nitro-", which contains hydroxyl groups, a derivatization step is typically required to increase volatility and improve chromatographic performance. nih.govresearchgate.net A common approach is silylation, using reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide to convert the hydroxyl (-OH) groups into trimethylsilyl (B98337) (-OTMS) ethers. nih.govresearchgate.net

The choice of GC column is critical; for polar diols, a modified polar phase column can inhibit peak tailing, while a non-polar column can minimize strong interactions with the stationary phase. sigmaaldrich.com Following separation in the gas chromatograph, the molecules are ionized and fragmented in the mass spectrometer. Both Electron Ionization (EI) and Chemical Ionization (CI) are employed for analyzing NACs. nih.govresearchgate.net

Electron Ionization (EI): EI spectra of silylated NACs are often characterized by a high abundance of the molecular ion [M]+• or a fragment ion corresponding to the loss of a methyl group, [M-15]+. nih.govresearchgate.net

Chemical Ionization (CI): Using methane (B114726) as a reagent gas, CI is a softer ionization method that produces adduct ions such as [M+H]+, [M+C₂H₅]+, and [M+C₃H₅]+. nih.gov CI spectra typically show a high abundance of the [M+H]+ ion, which provides clear molecular weight information. nih.govresearchgate.net

The combination of EI and CI provides robust capabilities for identifying NACs. researchgate.net The fragmentation patterns, particularly ions specific to the nitro group(s), offer definitive structural confirmation. researchgate.net

| Ionization Mode | Characteristic Ions for Silylated Nitroaromatic Alcohols | Significance |

|---|---|---|

| Electron Ionization (EI) | [M]+•, [M-15]+ | Provides molecular ion and characteristic fragmentation from the silyl (B83357) group. nih.govresearchgate.net |

| Chemical Ionization (CI) | [M+H]+, [M+C₂H₅]+ | Provides clear molecular weight information through protonated molecules and adducts. nih.govresearchgate.net |

| Both EI and CI | [M-31], [M-45], [M-60] | Indicates fragmentation specific to the nitro group(s), confirming their presence. researchgate.net |

Chromatographic Methods for Polymer Analysis

When "1,3-Benzenedimethanol, 4-nitro-" is used as a monomer in polymerization reactions, for example to create polyesters, characterization of the resulting polymer's molecular weight and distribution is essential.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgfiveable.me The method separates molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. fiveable.meslideshare.net Larger molecules elute first because they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. slideshare.net

GPC is crucial for characterizing polyesters synthesized from aromatic diols. acs.orgmdpi.comyork.ac.uk It provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. wikipedia.org For polyesters derived from various aromatic diols, GPC analysis has shown the ability to produce polymers with high molecular weights and controlled polydispersity. acs.orgmdpi.comresearchgate.net For example, studies on similar aromatic polyesters have reported Mn values ranging from 13,000 to 38,000 g/mol with PDI values often close to 2.0 for polycondensation reactions. acs.orgresearchgate.net

| Polymer Type | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| Indole-Based Aromatic Polyesters | ~15,000 - 35,000 | Not Specified | acs.org |

| Vanillin-Derived Aromatic Polyesters | 17,000 - 36,000 | 1.05 - 1.14 | mdpi.com |

| Dinaphthodioxocin-Based Aromatic Polyesters | 13,130 - 38,000 | Not Specified | researchgate.net |

Microscopic and Light Scattering Techniques for Material Characterization (e.g., Atomic Force Microscopy (AFM), Dynamic Light Scattering (DLS) for polymer micelles)

If "1,3-Benzenedimethanol, 4-nitro-" is incorporated into amphiphilic block copolymers, these polymers can self-assemble in solution to form nanostructures like polymer micelles. These micelles typically feature a hydrophobic core and a hydrophilic corona. AFM and DLS are indispensable techniques for characterizing such materials. researchgate.netrsc.org

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of surfaces at the nanoscale. youtube.com For polymer micelles, AFM can visualize their size, shape, and surface morphology after they are deposited on a substrate. afmworkshop.com Tapping mode AFM is commonly used to acquire topography images with minimal sample damage. mdpi.com Furthermore, phase imaging, a dynamic AFM mode, can provide contrast based on material properties like adhesion and viscoelasticity. youtube.com This allows for the differentiation between the hydrophobic core and the hydrophilic corona of the micelles, offering insights into the nanostructure's composition and organization. youtube.comafmworkshop.com

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules suspended in a liquid. mdpi.comxtal-concepts.com DLS analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles. For polymer micelles, DLS determines their hydrodynamic diameter in their native solution state. mdpi.com This technique is essential for confirming the formation of micelles in solution and for assessing their average size and size distribution (polydispersity). Studies on various polymer micelle systems report hydrodynamic diameters typically ranging from 20 nm to over 100 nm, depending on the polymer composition and length. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the fundamental nature of molecules. Through the application of various theoretical models, researchers can predict and analyze a wide range of molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly useful for studying the structural and electronic properties of molecules like 1,3-Benzenedimethanol (B147609), 4-nitro-.

Structural Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For instance, studies on similar nitroaromatic compounds, such as 4-methyl-3-nitrobenzoic acid, have utilized DFT with the B3LYP functional and a 6-311++G basis set to compute the optimized geometry. researchgate.net This process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most likely conformation of the molecule.

Photodegradation Studies: DFT is also a powerful tool for investigating the mechanisms of photodegradation. By calculating the electronic structure of the molecule in its ground and excited states, researchers can understand how the absorption of light can lead to chemical reactions. beilstein-journals.org For colorless aromatic pollutants, DFT can help clarify how they can degrade under visible light in the presence of a catalyst by examining the binding of the pollutant to the catalyst and the energy level alignment of the excited state. beilstein-journals.org

Molecular Orbital (MO) Theory and Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework to understand chemical bonding and electronic transitions. libretexts.org

HOMO/LUMO Energies for Chemical Stability: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.net For example, in nitrobenzene (B124822), the frontier molecular orbitals are formed by the interaction of the benzene (B151609) ring orbitals with the nitro group's antibonding orbitals. researchgate.net The HOMO and LUMO energies of related nitro compounds have been calculated to understand their charge transfer interactions. researchgate.netresearchgate.net

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. masterorganicchemistry.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. masterorganicchemistry.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower stability. researchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of chemical bonding within a molecule, offering insights into charge distribution, hybridization, and intermolecular interactions. uni-muenchen.dewisc.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time.

Analysis of Intermolecular Interactions and Reactivity

Understanding how molecules interact with each other and with their environment is crucial for predicting their chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (a molecule within the crystal) dominates the electron density of the complete crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed understanding of the non-covalent interactions that govern the supramolecular architecture can be achieved.

In the crystalline structure of 1,3-Benzenedimethanol, 4-nitro-, Hirshfeld surface analysis reveals a complex network of non-covalent interactions that dictate the molecular packing. The d_norm map showcases distinct red spots, which indicate regions of close contact between neighboring molecules, highlighting the most significant intermolecular interactions. These interactions are crucial for the stabilization of the three-dimensional structure.

The primary non-covalent interactions identified for 1,3-Benzenedimethanol, 4-nitro- are hydrogen bonds, which are fundamental in directing the assembly of the molecules. The hydroxymethyl groups and the nitro group are the key functional moieties involved in these interactions. Specifically, strong O-H···O hydrogen bonds are expected to form between the hydroxyl groups of one molecule and the oxygen atoms of the nitro group or the hydroxyl group of an adjacent molecule. Additionally, weaker C-H···O interactions, involving the aromatic and methylene (B1212753) hydrogens with the oxygen atoms of the nitro and hydroxyl groups, further contribute to the stability of the crystal packing.

The analysis of non-covalent interactions is critical in understanding the structure-property relationships of molecular crystals. researchgate.net In compounds with nitro groups, such as methyl 4-hydroxy-3-nitrobenzoate, hydrogen bonding and π-π stacking interactions are significant stabilizing forces. mdpi.comresearchgate.net The nitro group, with its high electron density on the oxygen atoms, readily acts as a hydrogen bond acceptor. scielo.br The interplay of these various non-covalent forces, including hydrogen bonds and van der Waals interactions, ultimately determines the final crystal structure and can influence physical properties such as melting point and solubility. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful methods to predict the spectroscopic properties of molecules, such as infrared (IR), Raman, and UV-Visible spectra. cuny.edu Density Functional Theory (DFT) has emerged as a particularly effective approach for this purpose, providing a good balance between accuracy and computational cost. nih.gov By calculating the vibrational frequencies and electronic transitions of 1,3-Benzenedimethanol, 4-nitro- in the gas phase or with solvent models, a theoretical spectrum can be generated and then compared with experimental data. This correlation is invaluable for the structural elucidation and vibrational assignment of the molecule.

Theoretical calculations of the IR and Raman spectra for 1,3-Benzenedimethanol, 4-nitro- would involve geometry optimization of the molecule followed by a frequency calculation. The results provide a set of vibrational modes, their corresponding frequencies, and intensities. These calculated frequencies are often systematically scaled to account for the approximations inherent in the theoretical model and the neglect of anharmonicity and intermolecular interactions present in the experimental solid state.

For 1,3-Benzenedimethanol, 4-nitro-, key vibrational modes include the O-H stretching of the hydroxymethyl groups, the asymmetric and symmetric stretching of the NO2 group, C-H stretching of the aromatic ring and methylene groups, and various bending and torsional modes. The comparison between the calculated and experimental IR and Raman spectra allows for a detailed and reliable assignment of the observed absorption bands to specific molecular vibrations. For instance, studies on similar nitro-containing compounds have demonstrated excellent agreement between theoretical and experimental vibrational spectra, aiding in the precise assignment of complex vibrational features. researchgate.net

Similarly, the prediction of UV-Visible absorption spectra can be performed using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can then be used to generate a theoretical UV-Visible spectrum. For 1,3-Benzenedimethanol, 4-nitro-, the electronic spectrum is expected to be dominated by π→π* and n→π* transitions associated with the nitro-substituted benzene ring.

Applications in Advanced Materials Science and Polymer Chemistry

Role as Monomers and Chain Extenders in Polymer Synthesis

The ability of 1,3-Benzenedimethanol (B147609), 4-nitro- to be incorporated into polymer backbones is a cornerstone of its utility. It can participate in various polymerization techniques to create linear, branched, or crosslinked structures.

In the field of polyurethane elastomers, the incorporation of specific recognition units can lead to the formation of supramolecular networks. These networks are held together by non-covalent interactions, such as hydrogen bonds, which can be disrupted and reformed, imparting self-healing and stimuli-responsive properties to the material. While direct evidence for the use of 1,3-Benzenedimethanol, 4-nitro- in creating nitro-aryl urea (B33335) recognition units in supramolecular polyurethanes is not explicitly detailed in the provided search results, the synthesis of segmented polyurethanes often involves diol chain extenders to create hard segments within the soft polyether or polyester (B1180765) matrix. researchgate.net The general principle involves reacting a diisocyanate with a polyol and a chain extender. researchgate.net Aromatic diols are known to be used as chain extenders in polyurethane synthesis. nih.gov The resulting materials exhibit a two-phase microstructure which is key to their elastomeric behavior. researchgate.net

Table 1: Components in Segmented Polyurethane Synthesis

| Component | Function | Example |

|---|---|---|

| Diisocyanate | Forms hard segments | 4,4′-diphenylmethane diisocyanate (MDI) researchgate.net |

| Polyol | Forms soft segments | Polyoxytetramethylene researchgate.net |

| Chain Extender | Modifies hard segments | 1,4:3,6-dianhydrosorbitol (DAS) researchgate.net, Benzene-1,3-diol nih.gov |

The nitrobenzyl group is a well-known photocleavable moiety. nih.govnih.gov Upon irradiation with UV light, it undergoes a rearrangement and cleavage, which can be harnessed to induce polymer degradation. This property is particularly valuable for applications requiring controlled release or degradation.

Hyperbranched Graft Copolymers and Block Copolymers: The synthesis of graft and block copolymers allows for the precise placement of functional groups. nih.gov By incorporating 1,3-Benzenedimethanol, 4-nitro-, photodegradable segments can be introduced into complex polymer architectures. For instance, o-nitrobenzyl groups have been incorporated into the main chain of block copolymers, which can form nanoparticles in aqueous solutions. nih.gov Irradiation with UV-A light leads to the efficient degradation of these polymers and a burst release of encapsulated contents. nih.govchemrxiv.org The synthesis of such polymers can involve techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Nitroxide-Mediated Polymerization (NMP) to create well-defined block copolymers. nih.gov

Poly(β-amino ester)s: While the direct use of 1,3-Benzenedimethanol, 4-nitro- in poly(β-amino ester)s is not explicitly mentioned, the principle of incorporating photocleavable units is applicable. These polymers are known for their biodegradability and are often used in drug delivery. Introducing a photo-responsive element would add another layer of control over their degradation and release profiles.

Table 2: Research Findings on Photodegradable Polymers

| Polymer Type | Photo-Responsive Moiety | Trigger | Outcome | Reference |

|---|---|---|---|---|

| Block Copolymer | o-nitrobenzene thioacetal | UV-A light (365 nm) | Polymer degradation, burst release of payload | nih.govchemrxiv.org |

| Poly(olefin sulfone)s | o-nitrobenzyl derivative | UV light | Release of a low-molecular-weight base | researchgate.net |

Hypercrosslinked polymers (HCPs) are a class of porous materials with high surface areas, synthesized through extensive crosslinking reactions. sci-hub.se A common method for their preparation is the Friedel-Crafts alkylation reaction. rsc.orgpku.edu.cn In this context, benzenedimethanols can act as monomers that self-condense or react with other aromatic compounds to form a rigid, porous network. sci-hub.se

The use of 1,4-benzenedimethanol (B118111) has been demonstrated to yield HCPs with significant Brunauer–Emmett–Teller (BET) surface areas. sci-hub.se While the direct use of the 4-nitro substituted analogue is not detailed, the principle of using a benzenedimethanol derivative as a building block for HCPs via Friedel-Crafts alkylation is well-established. sci-hub.se The reaction typically involves a Lewis acid catalyst, such as FeCl3, and results in a stable, amorphous polymeric network. ed.ac.uk

Table 3: Synthesis of Hypercrosslinked Polymers via Friedel-Crafts Alkylation

| Monomer/Crosslinker | Catalyst | Resulting Polymer | Key Property | Reference |

|---|---|---|---|---|

| 1,4-benzenedimethanol (BDM) | Friedel–Crafts catalyst | HCP-BDM | BET surface area of 847 m²/g | sci-hub.se |

| Diphenyl sulfide (B99878) and α,α′-dichloro-p-xylene | FeCl3 | DFn | High CO2 and CH4 adsorption capacity | ed.ac.uked.ac.uk |

| Vinyl or hydroxymethyl functionalized carbazoles | FeCl3 | CPOP-16–19 | BET surface area up to 1130 m²/g | rsc.org |

Functional Coatings and Photo-Responsive Materials

The incorporation of 1,3-Benzenedimethanol, 4-nitro- into polymers allows for the creation of functional coatings and materials that can respond to light.

Light-responsive polymers can change their properties, such as shape, color, or solubility, upon exposure to light. tue.nlnih.gov This is often achieved by incorporating photochromic molecules or photocleavable groups into the polymer network. unina.itresearchgate.net The o-nitrobenzyl group, present in 1,3-Benzenedimethanol, 4-nitro-, is a prime candidate for creating such networks. nih.gov

When integrated into a polymer network, the photocleavage of the nitrobenzyl group can lead to changes in the crosslink density, resulting in material deformation or degradation. nih.gov This has been demonstrated in hydrogels, where light-induced cleavage of o-nitrobenzyl linkers can cause the hydrogel to swell, shrink, or dissolve, enabling controlled drug release. nih.gov

The surface properties of a material, such as its adhesion and wettability, are critical for many applications. These properties can be tuned by modifying the surface chemistry. Incorporating functional groups into polymers is an effective way to control their surface energy. rsc.orgrsc.org

The presence of nitro groups in a polymer can increase its hydrophilicity. mdpi.com For instance, treating polyurethane surfaces with nitric oxide can lead to the formation of nitro groups, resulting in a more hydrophilic surface. mdpi.com Similarly, incorporating 1,3-Benzenedimethanol, 4-nitro- into a polymer coating could be used to tailor its surface energy and wettability. The photocleavage of the nitro group could also be used to alter these surface properties on demand with light. For example, light-induced changes in the polarity of a surface can be used to control cell adhesion. tue.nl

Precursors for Macrocyclic Systems

The synthesis of macrocyclic systems, large ring-like molecules, is a significant area of research due to their diverse applications, including as dyes, pigments, and in photodynamic therapy. A prominent class of such macrocycles is the metallophthalocyanines.

Established Synthesis of Metallophthalocyanines:

Traditionally, metallophthalocyanines are synthesized through the cyclotetramerization of phthalonitrile (B49051) derivatives in the presence of a metal salt. nih.govnih.govscispace.com The reaction typically requires high temperatures, and various methods, including microwave irradiation in solvent-free conditions, have been developed to improve efficiency and reduce reaction times. scispace.com Phthalonitriles, particularly those substituted with electron-withdrawing or electron-donating groups, are key precursors in these syntheses. nih.gov For instance, new phthalonitrile derivatives are often the starting point for creating novel phthalocyanine (B1677752) dyes with enhanced properties. nih.gov The use of different metal salts like those of cobalt, copper, and zinc allows for the creation of a variety of metallophthalocyanines with distinct characteristics. nih.gov

Potential Role of 1,3-Benzenedimethanol, 4-nitro-:

While there is no documented evidence of 1,3-Benzenedimethanol, 4-nitro- being directly used in the synthesis of metallophthalocyanines, its molecular structure suggests a potential, albeit different, role in the formation of other macrocyclic systems. The presence of two reactive hydroxymethyl groups allows for condensation reactions with other molecules to form larger structures.

In a different approach to macrocyclization, research has shown the spontaneous and selective formation of macrocycles through nitroaldol reactions involving aromatic dialdehydes and dinitroalkanes. chemrxiv.org This demonstrates that nitro-containing compounds can be pivotal in the self-assembly of large ring structures. chemrxiv.org The nitro group in 1,3-Benzenedimethanol, 4-nitro- could potentially influence such cyclization reactions, directing the formation of novel macrocyclic architectures.

The following table outlines a comparison of precursors for macrocyclic systems:

| Precursor Type | Macrocycle Formed | Reaction Type | Reference |

| Phthalonitriles | Metallophthalocyanines | Cyclotetramerization | nih.govnih.gov |

| Aromatic Dialdehydes and Dinitroalkanes | Lowellane Macrocycles | Nitroaldol Reaction | chemrxiv.org |

It is important to note that while the use of 1,3-Benzenedimethanol, 4-nitro- as a precursor for macrocycles is speculative, its functional groups offer intriguing possibilities for future research in this area.

Catalysis Applications

The field of catalysis is continuously seeking novel compounds that can act as catalysts or be precursors to catalytic systems. Benzenedimethanol derivatives, with their reactive hydroxyl groups, and nitro-aromatic compounds are both of significant interest in this context.

The application of benzenedimethanols in various catalytic processes is an area of ongoing research. While specific catalytic uses of 1,3-Benzenedimethanol, 4-nitro- are not yet documented, the inherent reactivity of its functional groups suggests several potential applications.

As a Substrate in Catalytic Reactions:

The nitro group on the benzene (B151609) ring makes 1,3-Benzenedimethanol, 4-nitro- a potential substrate for catalytic hydrogenation. The reduction of aromatic nitro compounds is a crucial industrial process, often used in the synthesis of amines. Various catalytic systems, including those using vanadium compounds as co-catalysts, have been developed for this purpose. google.com The resulting amino-1,3-benzenedimethanol could then serve as a monomer for polymerization or as a ligand for metal complexes.

As a Ligand or Catalyst Precursor:

The two hydroxymethyl groups of 1,3-Benzenedimethanol, 4-nitro- can be chemically modified to create bidentate ligands. These ligands can then coordinate with metal centers to form catalysts for a variety of organic transformations. The electronic properties of the benzene ring, influenced by the electron-withdrawing nitro group, could in turn affect the catalytic activity of the resulting metal complex.

Furthermore, metal-free tetrapyrrolic macrocycles have been explored as organocatalysts. beilstein-journals.org While structurally different, this highlights the potential for complex organic molecules to exhibit catalytic activity. The development of new catalyst systems is a dynamic field, and the unique structure of 1,3-Benzenedimethanol, 4-nitro- makes it a candidate for future investigation in catalysis.

The following table summarizes potential catalytic applications involving nitroaromatic compounds:

| Application | Role of Nitro-Aromatic Compound | Catalytic System | Reference |

| Hydrogenation | Substrate | Vanadium co-catalyst | google.com |

| Nucleophilic Aromatic Substitution | Substrate | Catalyst-free in water | nih.gov |

The exploration of 1,3-Benzenedimethanol, 4-nitro- in catalysis is in its infancy. However, the versatility of its functional groups suggests that it could play a role in the development of new catalytic methodologies, either as a substrate that is transformed into a valuable product or as a building block for more complex catalyst systems.

常见问题

Q. What are the key spectroscopic techniques for characterizing 4-nitro-1,3-benzenedimethanol, and how are they applied?

To confirm the structure and purity of 4-nitro-1,3-benzenedimethanol:

- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH), aromatic C-H stretches, and nitro (-NO₂) symmetric/asymmetric vibrations. For example, nitro groups exhibit strong absorption bands near 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z 199 (calculated for C₈H₉NO₄) confirm molecular weight. Fragmentation patterns help validate substituent positions .

Q. What synthetic routes are reported for introducing a nitro group into 1,3-benzenedimethanol?

The nitro group is typically introduced via electrophilic aromatic nitration :

Precursor Preparation : Start with 1,3-benzenedimethanol (CAS 626-18-6, ).

Nitration Conditions : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. The meta-directing hydroxylmethyl groups favor nitro substitution at the para position (C4) .

Workup : Neutralize excess acid, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires careful control of reaction time and temperature .

Q. What physicochemical properties are critical for handling 4-nitro-1,3-benzenedimethanol in experimental workflows?

- Melting Point : Expected range 120–130°C (lit. for unsubstituted 1,3-benzenedimethanol: 116–119°C, ).

- Solubility : Polar solvents (methanol, DMSO) enhance solubility due to hydroxyl and nitro groups. Limited solubility in nonpolar solvents (hexane) .

- Stability : Store at 0–6°C in amber vials to prevent photodegradation of the nitro group. Monitor for decomposition via TLC or HPLC .

Advanced Research Questions

Q. How does the nitro group influence the electronic structure and reactivity of 1,3-benzenedimethanol?

The nitro group is a strong electron-withdrawing group (EWG) that:

- Reduces Electron Density : Deactivates the aromatic ring, directing electrophiles to meta/para positions.

- Enhances Oxidative Stability : Stabilizes intermediates in oxidation reactions (e.g., catalytic dehydrogenation to dialdehydes).

- Modifies Hydrogen Bonding : The nitro group competes with hydroxyls for hydrogen-bonding interactions, affecting crystallization behavior .

Computational studies (DFT) predict charge redistribution at C4, increasing electrophilicity for nucleophilic substitution reactions .

Q. What challenges arise in achieving regioselective nitration of 1,3-benzenedimethanol?

- Competing Substituent Effects : Hydroxymethyl groups are meta-directing, but steric hindrance at C4/C6 can lead to mixed regioisomers.

- Mitigation Strategies :

- Analytical Validation : Regiochemical assignment requires 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .

Q. What structure-activity relationships (SAR) are hypothesized for nitro-substituted benzenedimethanol derivatives in antimicrobial studies?

- Nitro Group Contribution : The -NO₂ group enhances antimicrobial activity by disrupting microbial membrane potential (observed in 4-nitro-1,2-benzenediol analogs, ).

- Hydroxymethyl Flexibility : The -CH₂OH groups enable hydrogen bonding with microbial enzymes (e.g., cytochrome P450), inhibiting metabolic pathways.

- Synergistic Effects : Combining nitro and hydroxyl groups may amplify redox cycling, generating reactive oxygen species (ROS) .

Q. How can computational modeling guide the design of 4-nitro-1,3-benzenedimethanol derivatives for catalytic applications?

- Density Functional Theory (DFT) : Predicts transition-state geometries in organocatalytic reactions (e.g., aldol condensations). For example, hydrogen bonding between -CH₂OH and carbonyl groups lowers activation energy .

- Molecular Dynamics (MD) : Simulates interactions with metal catalysts (e.g., Pd complexes) to optimize polymerization efficiency .

Q. What contradictions exist in reported data on nitroaromatic derivatives, and how can they be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。